TGH/CES1 Inhibitory Potency: GR148672X vs. CAY10435 (21-Fold Difference)
GR148672X inhibits human hepatic TGH/CES1 with an IC₅₀ of 4 nM, as reported in patent WO 2001016358 A2 and confirmed by the Guide to Pharmacology (pIC₅₀ 8.4) [1]. The frequently used serine hydrolase inhibitor CAY10435 exhibits an IC₅₀ of 83 nM against TGH in a proteomics-based serine hydrolase screening panel [2]. This represents a 21-fold potency advantage for GR148672X at the primary target, which is critical for experiments where saturating target engagement at low compound concentrations is required to minimize solvent toxicity or off-target effects.
| Evidence Dimension | TGH/CES1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (human hepatic TGH/CES1) |
| Comparator Or Baseline | CAY10435: IC₅₀ = 83 nM (TGH in serine hydrolase screen) |
| Quantified Difference | 21-fold more potent (4 nM vs. 83 nM) |
| Conditions | GR148672X: fluorogenic substrate 4-MU-butyrate assay with purified human liver TGH; CAY10435: activity-based protein profiling (ABPP) serine hydrolase screen |
Why This Matters
For cellular or in vivo experiments requiring low-nanomolar target engagement, GR148672X's 4 nM potency enables effective TGH/CES1 inhibition at concentrations ~20-fold lower than CAY10435, reducing the risk of solvent-related artifacts and off-target engagement.
- [1] Borg-Capra, C.S., Lehner, R.J., and Vance, D.E. Method of screening for triacyglycerol hydrolase inhibitors. WO 2001016358 A2, 2001. (IC₅₀ determination using 4-MU-butyrate fluorogenic assay); IUPHAR/BPS Guide to Pharmacology. GR148672X Ligand Activity Charts. pIC₅₀ 8.4 (equivalent to IC₅₀ 4 nM). View Source
- [2] Bertin Bioreagent. CAY10435 Product Information. CAT N°: 10005102. IC₅₀ values: FAAH 0.81 nM, TGH 83 nM, KIAA1363 50 µM. https://www.bertin-bioreagent.com/cay10435/ View Source
